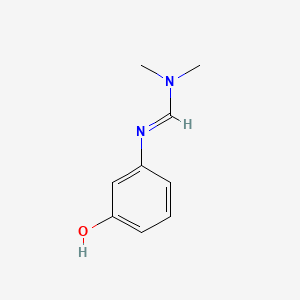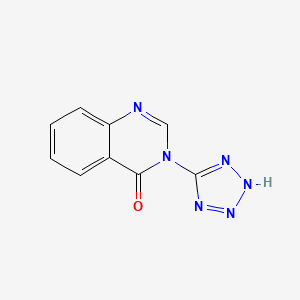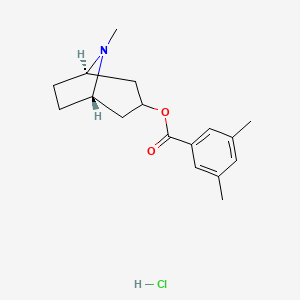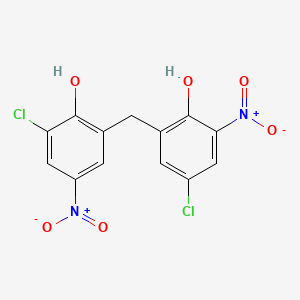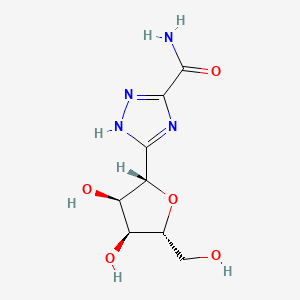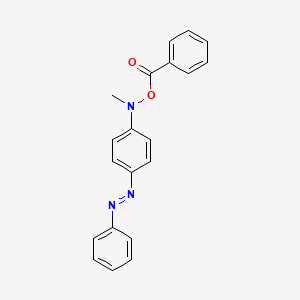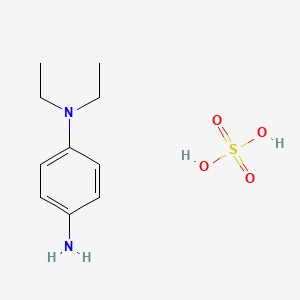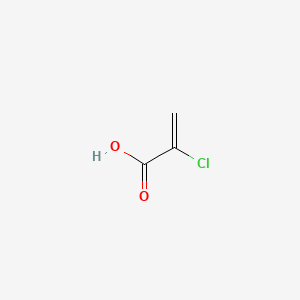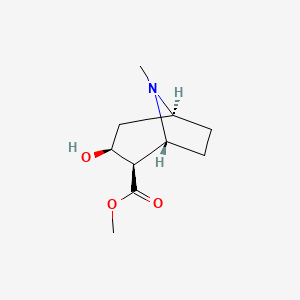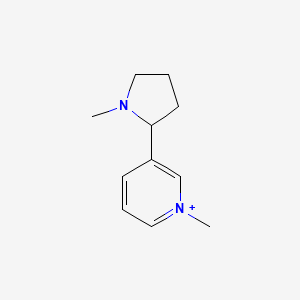![molecular formula C17H21NO2 B1205900 N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline](/img/structure/B1205900.png)
N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline is an aromatic amine.
Applications De Recherche Scientifique
1. Polymer Synthesis and Properties
The electrochemical oxidation of 2,5-dimethylaniline, a closely related compound to N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline, has been investigated for its potential in polymer synthesis. Studies have found that it forms a polymer displaying characteristics similar to polyaniline. The resulting polymer exhibits considerable stability and has been subject to analysis for its electrochemical behavior, acid-base properties, and doping level. The influence of methyl groups in specific positions has been a topic of discussion (Geniés & Noël, 1990).
2. DNA Binding and Carcinogenicity Studies
Research involving the interaction of similar aromatic amines with DNA has shown that compounds like 2,4-dimethylaniline can bind to DNA. These studies are crucial in understanding the carcinogenic potential of such compounds, as they form covalent adducts with DNA, which might contribute to their biological activity (Marques et al., 1996).
3. Electrocatalytic Applications
Polymers derived from compounds similar to N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline, such as 2,5-dimethylaniline, have been used in electrocatalysis. These polymers demonstrate significant catalytic activity and stability, particularly in redox processes involving the hydroquinone-benzoquinone couple (Malinauskas & Holze, 1996).
4. Chemical Reaction Mechanisms
The chemical behavior of dimethylaniline, another closely related compound, has been extensively studied to understand its reaction mechanisms with various radicals. Such studies provide insights into the electron transfer processes and the formation of specific reaction products, which are relevant for further applications in organic synthesis and understanding the reactivity of N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline (Okazaki & Inamoto, 1968).
Propriétés
Nom du produit |
N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline |
|---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline |
InChI |
InChI=1S/C17H21NO2/c1-12-5-6-13(2)16(9-12)18-11-14-7-8-15(19-3)10-17(14)20-4/h5-10,18H,11H2,1-4H3 |
Clé InChI |
UQCOOEPEBSXJDB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NCC2=C(C=C(C=C2)OC)OC |
SMILES canonique |
CC1=CC(=C(C=C1)C)NCC2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



